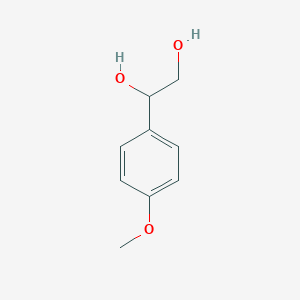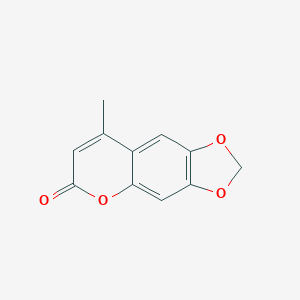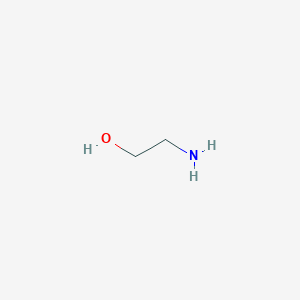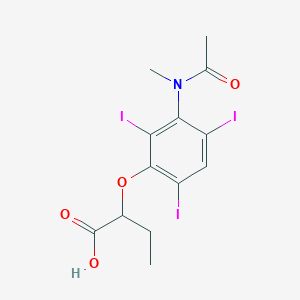
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid, commonly known as MIBG, is a radiopharmaceutical that is used in the diagnosis and treatment of various medical conditions. It is a synthetic compound that contains iodine and is commonly used in nuclear medicine.
作用機序
MIBG works by binding to specific receptors in the body that are associated with certain medical conditions. Once it binds to these receptors, it emits radiation that can be detected and used to diagnose and treat the condition.
生化学的および生理学的効果
MIBG has several biochemical and physiological effects on the body. It is primarily used as a diagnostic tool, and its effects are generally temporary and reversible. However, in some cases, MIBG can cause side effects, including nausea, vomiting, and low blood pressure.
実験室実験の利点と制限
MIBG has several advantages as a research tool. It is a highly specific and sensitive diagnostic tool that can detect even small amounts of certain medical conditions. However, MIBG also has several limitations. It is a radioactive compound, which means that it can be dangerous if not handled properly. Additionally, MIBG is expensive and may not be readily available in all research settings.
将来の方向性
There are several potential future directions for research involving MIBG. One potential area of research is the development of new diagnostic and treatment methods for medical conditions that are currently difficult to diagnose or treat. Another potential area of research is the development of new radiopharmaceuticals that are more effective and safer than MIBG. Additionally, researchers may explore the use of MIBG in combination with other diagnostic and treatment methods to improve patient outcomes.
合成法
MIBG is synthesized through a complex chemical process that involves several steps. The process begins with the synthesis of the intermediate compound, 3-(N-Methylacetamido)-2,4,6-triiodophenol. This intermediate is then converted to MIBG through a series of chemical reactions.
科学的研究の応用
MIBG has a wide range of scientific research applications. It is commonly used in nuclear medicine to diagnose and treat various medical conditions, including neuroblastoma, pheochromocytoma, and carcinoid tumors. MIBG is also used in the treatment of certain types of heart disease, such as congestive heart failure.
特性
CAS番号 |
13080-23-4 |
|---|---|
製品名 |
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid |
分子式 |
C13H14I3NO4 |
分子量 |
628.97 g/mol |
IUPAC名 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-4-9(13(19)20)21-12-8(15)5-7(14)11(10(12)16)17(3)6(2)18/h5,9H,4H2,1-3H3,(H,19,20) |
InChIキー |
SEPSYIXFWLWAQJ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
正規SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
同義語 |
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]butyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
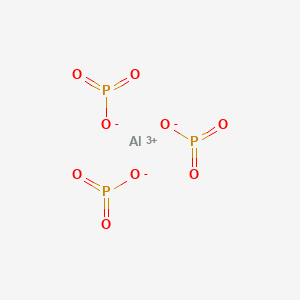
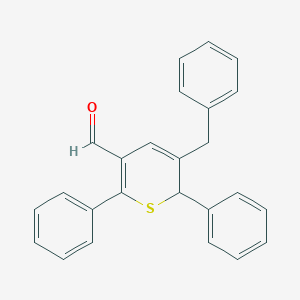
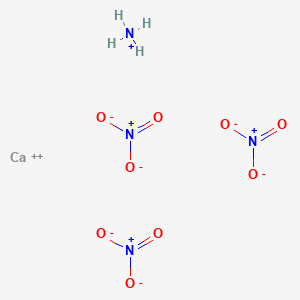
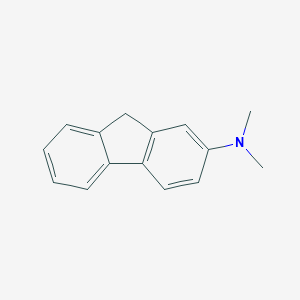
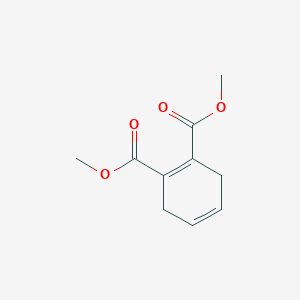
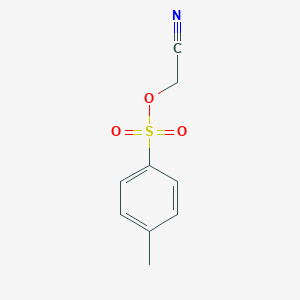
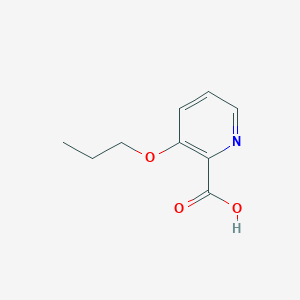
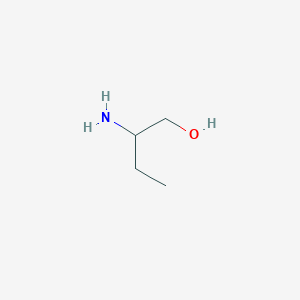
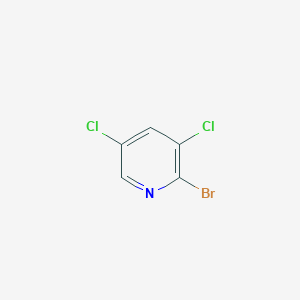
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
